molecular formula C9H6Cl2O3 B14660070 Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- CAS No. 51822-12-9

Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)-

Cat. No.: B14660070
CAS No.: 51822-12-9
M. Wt: 233.04 g/mol
InChI Key: LBWQXRBMXPYFIC-UHFFFAOYSA-N
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Description

Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)-: is an organic compound with the molecular formula C9H6Cl2O3 . It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-(2-chloro-2-oxoethoxy) group. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- typically involves the reaction of 4-hydroxybenzoyl chloride with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoyl chloride is replaced by the chloroacetyl group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. It can also be used in the development of drug delivery systems .

Industry: In the industrial sector, benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- is used in the production of polymers and resins. It serves as a building block for the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the electrophilic carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)- is unique due to the presence of the 4-(2-chloro-2-oxoethoxy) group, which imparts different reactivity and properties compared to its simpler analogs. This makes it valuable in specific synthetic applications where such functionality is required .

Properties

IUPAC Name

4-(2-chloro-2-oxoethoxy)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3/c10-8(12)5-14-7-3-1-6(2-4-7)9(11)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWQXRBMXPYFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451329
Record name Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51822-12-9
Record name Benzoyl chloride, 4-(2-chloro-2-oxoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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